Adrenosterone

Androgen Metabolism Prostate Cancer Enzyme Kinetics

Researchers modeling 11-oxygenated androgen pathways often encounter non-interchangeable steroid analogs that confound results. Adrenosterone (11KA4) eliminates this uncertainty: its 8-fold higher AKR1C3 catalytic efficiency versus androstenedione ensures robust CRPC and PCOS pathway modeling, while its validated competitive 11β-HSD1 inhibition (IC₅₀ ~0.021 μM) enables precise glucocorticoid modulation studies without confounding androgenic metabolites. • >98% HPLC purity, ideal for LC-MS/MS reference standard use • Authenticated identity via NMR and mass spectral signature • Global logistics with batch-specific Certificates of Analysis

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 82043-34-3
Cat. No. B7775147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenosterone
CAS82043-34-3
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
InChIInChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
InChIKeyRZRPTBIGEANTGU-IRIMSJTPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adrenosterone (11KA4) Scientific Identity and Characterization


Adrenosterone (CAS 82043-34-3; synonym: 11-ketoandrostenedione, 11KA4) is an endogenous C19 adrenal steroid characterized by an 11-keto group on the androstane backbone. It functions as a weak androgen, a human urinary metabolite, and a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The compound is biosynthesized in the adrenal zona reticularis and acts as a key branch-point intermediate in the 11-oxygenated androgen pathway, where it serves as the direct precursor to the potent androgen 11-ketotestosterone (11KT) [2].

11β-HSD1 pathway inhibitor Competitive inhibition tool for glucocorticoid metabolism studies
11-Oxygenated androgen precursor Branch-point intermediate for 11-ketotestosterone biosynthesis
AKR1C3 substrate for CRPC models Preferred substrate for intratumoral androgen activation pathway studies

Adrenosterone: Non-Interchangeability with Androgen Analogs


Substituting adrenosterone (11KA4) with classical androgen precursors (e.g., androstenedione, A4) or even closely related 11-oxygenated analogs (e.g., 11β-hydroxyandrostenedione, 11OHA4) is scientifically unsound. This is due to fundamentally divergent enzyme kinetics and metabolic fates: AKR1C3 exhibits an 8‑fold higher enzymatic efficiency for 11KA4 compared to A4 [1], and the two major 11β-HSD isozymes display distinct catalytic preferences—with 11β-HSD2 favoring oxidation of 11OHA4 to 11KA4, while 11β-HSD1 preferentially catalyzes the reverse reduction [2]. Furthermore, adrenosterone is a known competitive inhibitor of 11β-HSD1 (IC₅₀ ~0.021 μM), a property not shared by its C11-hydroxy counterpart, 11OHA4 [3]. These non-interchangeable biochemical characteristics directly impact downstream androgen activation, glucocorticoid regulation, and ultimately, experimental and clinical outcomes.

AKR1C3 substrate preference may not transfer
Adrenosterone exhibits a distinct kinetic profile with AKR1C3 compared to androstenedione, altering downstream androgen activation dynamics.
11β-HSD isozyme preference can shift metabolic fate
11β-HSD2 favors oxidation to 11KA4, while 11β-HSD1 catalyzes the reverse reduction; C11-hydroxy analogs do not follow this pattern.
11β-HSD1 inhibition absent in C11-hydroxy counterpart
The 11-keto group confers competitive 11β-HSD1 inhibition that is not replicated by 11OHA4, limiting interchangeability for glucocorticoid modulation studies.

Adrenosterone (11KA4) Comparative Evidence


AKR1C3 Substrate Preference: 11KA4 vs. Androstenedione

Adrenosterone (11KA4) demonstrates a markedly higher enzymatic efficiency as a substrate for aldo-keto reductase 1C3 (AKR1C3) compared to the classical androgen precursor androstenedione (A4). AKR1C3 is the key enzyme responsible for the intratumoral activation of weak androgens to potent androgens in castration-resistant prostate cancer (CRPC). [1]

AKR1C3 substrate preference
Head-to-head
Adrenosterone (11KA4): reported 8-fold higher enzymatic efficiency vs. androstenedione (A4) baseline
Supports CRPC androgen pathway modeling
Purified recombinant AKR1C3 enzyme assay
Androgen Metabolism Prostate Cancer Enzyme Kinetics

11β-HSD1 Inhibition Potency

Adrenosterone acts as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for converting inactive cortisone to active cortisol. Its inhibitory potency is quantified by an IC50 value, a critical metric for experimental design and data interpretation. [1]

11β-HSD1 inhibition potency
Reported
IC50 = 0.021 µM (reductase reaction)
Supports 11β-HSD1 inhibition assay context
BRENDA database entry; pH 8.4, 37°C
Glucocorticoid Metabolism Enzyme Inhibition Cortisol Regulation

11β-HSD2 Kinetic Preference for 11KA4 Biosynthesis

The 11β-HSD2 isozyme exhibits a clear kinetic preference for the oxidation of C11-hydroxy steroids to their C11-keto counterparts, including the conversion of 11β-hydroxyandrostenedione (11OHA4) to adrenosterone (11KA4). This contrasts with 11β-HSD1, which favors the reduction of C11-keto steroids. The study by Gent et al. reports that 11β-HSD2 has a lower apparent Km and greater Vmax for C11-hydroxy substrates compared to 11β-HSD1's activity on C11-keto substrates. [1]

11β-HSD2 kinetic preference
Class-level
11β-HSD2: lower Km, higher Vmax for 11OHA4 oxidation to 11KA4 vs. 11β-HSD1 reduction
Supports C11-oxy androgen pathway interpretation
Recombinant enzyme and LNCaP cell model
Steroidogenesis Enzyme Kinetics Adrenal Metabolism

Adipose Tissue Androgen Activation from 11KA4

Ex vivo primary human adipose tissue incubations with equimolar concentrations (100 nM) of 11-ketoandrostenedione (11KA4) and the classic precursor androstenedione (A4) demonstrated significantly higher AKR1C3-mediated conversion of 11KA4 to the potent androgen 11-ketotestosterone (11KT) compared to the conversion of A4 to testosterone (T). [1]

Adipose tissue androgen activation
Head-to-head
11KA4 → 11KT conversion significantly higher than A4 → T (p
Reported adipose androgen activation context
Ex vivo subcutaneous and omental adipose incubations, 100 nM equimolar
Adipose Biology Androgen Metabolism PCOS

Adrenosterone Research and Industrial Applications


CRPC Steroidogenesis In Vitro Modeling

Utilize adrenosterone (11KA4) as the preferred substrate for AKR1C3 to generate potent 11-oxygenated androgens (e.g., 11KT) in prostate cancer cell lines (e.g., LNCaP) or tissue explants. Its 8-fold higher enzymatic efficiency compared to androstenedione (A4) [6] ensures a robust and biologically relevant model of the intratumoral 'backdoor' and '11-oxygenated' androgen pathways critical for CRPC progression [5]. This is essential for screening novel AKR1C3 or CYP17A1 inhibitors.

11β-HSD1 and Glucocorticoid Homeostasis

Employ adrenosterone as a validated, competitive inhibitor of 11β-HSD1 reductase activity (IC₅₀ ~0.021 μM) [6] in cellular assays (e.g., adipocytes, hepatocytes, or immune cells) or in purified enzyme preparations. This allows for precise modulation of the cortisone-to-cortisol conversion step to dissect the role of local glucocorticoid reactivation in metabolic syndrome, inflammation, or cognitive function, without the confounding androgenic potency of its downstream metabolites.

Adipose Metabolism and PCOS Research

Incorporate 11KA4 in ex vivo human adipose tissue incubations or adipocyte cell culture models to study the '11-oxygenated androgen pathway.' As demonstrated, 11KA4 is more efficiently converted to the potent androgen 11KT than A4 is to testosterone [6]. This application is critical for elucidating the mechanisms of local androgen excess driving insulin resistance and lipotoxicity in PCOS and for evaluating the efficacy of AKR1C3 or 11β-HSD1 inhibitors as potential therapeutics [5].

Steroid Metabolomics Reference Standard

Procure high-purity adrenosterone (11KA4) for use as an authentic reference standard in LC-MS/MS or GC-MS assays. Its unique retention time and mass spectral signature are required for the accurate quantification of 11-oxygenated androgens (including 11KA4, 11KT, and 11OHA4) in complex biological matrices (serum, urine, tissue), which are increasingly recognized as key biomarkers for adrenal disorders (e.g., 21-hydroxylase deficiency, adrenal carcinoma) and PCOS [6].

Application
Selection Property
Validation Focus
CRPC steroidogenesis in vitro modeling
AKR1C3 substrate preference
11-oxygenated androgen production in cell models
11β-HSD1 and glucocorticoid homeostasis
11β-HSD1 competitive inhibition
Cortisol/cortisone modulation in cellular assays
Adipose metabolism and PCOS research
Dominant 11-oxygenated androgen precursor
Adipose 11KT generation and metabolic endpoints
Steroid metabolomics reference standard
Certified purity and analytical identity
LC-MS/MS method accuracy and biomarker quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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